

Comparative Guide: Structural Determination of Piperidin-4-amine Salts

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Compound of Interest

Compound Name: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

CAS No.: 1248926-25-1

Cat. No.: B1526800

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Executive Summary

Piperidin-4-amine (4-aminopiperidine) is a privileged scaffold in medicinal chemistry, serving as a critical linker in Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines.[1] However, its development is frequently hampered by its high hygroscopicity and tendency to form oils rather than stable solids.[2]

This guide compares the structural determination and physicochemical performance of Inorganic Salts (Dihydrochloride) versus Organic Molecular Salts (e.g., 4-Nitrophenolate).[2] By analyzing the crystal packing and hydrogen bonding motifs, we demonstrate how counter-ion selection dictates the stability and developability of this pharmacophore.[2]

Strategic Framework: Inorganic vs. Organic Counter-ions

The structural determination of piperidin-4-amine salts is not merely an analytical exercise but a strategic choice in solid-form selection. The piperidine nitrogen () is the primary protonation site, followed by the exocyclic primary amine ().[2]

Comparative Performance Matrix

Feature	Inorganic Salt (2HCl)	Organic Salt (e.g., 4-Nitrophenolate)
Stoichiometry	Typically 1:2 (Dicationic)	Typically 1:1 (Monocationic)
Protonation Site	Both N1 (ring) and N4 (exocyclic)	N1 (ring) only (Selectivity)
Crystal Packing	Ionic lattice, Chloride bridging	H-bonded Supramolecular Sheets
Hygroscopicity	High (Critical Risk)	Low to Moderate (Improved Stability)
Solubility	Very High (Aqueous)	Tunable (Organic/Aqueous)
Structural Motif	3D Ionic Network	1D Chains or 2D Sheets

Structural Case Studies

Case A: The Inorganic Standard – Piperidin-4-amine Dihydrochloride

- CAS: 35621-01-3[3]
- Lattice Architecture: The dihydrochloride salt forms a dense ionic lattice.[2] Both nitrogen atoms are protonated (and). The chloride ions act as multi-point hydrogen bond acceptors, bridging the piperidinium cations.[2]
- Performance Implication: While thermodynamically stable in isolation, the high charge density and chloride coordination make this form prone to absorbing atmospheric moisture to satisfy the coordination sphere of the chloride ions.[2] This leads to deliquescence, complicating handling and formulation.[2]

Case B: The Organic Alternative – Piperidinium 4-nitrophenolate

- Source: Acta Cryst. E (Ref [1])
- Lattice Architecture:
 - Conformation: The piperidine ring adopts a classic chair conformation, minimizing steric strain.[2]
 - Protonation: Selective protonation occurs at the secondary amine (ring nitrogen), forming a monocation.[2]
 - H-Bonding: The structure is stabilized by direct hydrogen bonds between the piperidinium donor and the phenolate oxygen acceptor.
 - Packing: These interactions form infinite 1D chains propagating along the [100] direction, which are further linked by interactions into 2D sheets.
- Performance Implication: The organic counter-ion "caps" the H-bond donors, reducing the driving force for water absorption. The resulting layered structure often exhibits better humidity stability than the halide salt.[2]

Experimental Protocols

Protocol A: Hygroscopic Salt Crystallization (Vapor Diffusion)

Objective: To grow single crystals of highly soluble/hygroscopic amine salts where evaporation leads to oils.[2]

- Inner Vial (The Solute):
 - Dissolve 50 mg of Piperidin-4-amine salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or Water).

- Filter through a 0.22 μm PTFE syringe filter into a 4 mL glass vial.
- Outer Vial (The Precipitant):
 - Place the open 4 mL vial inside a larger 20 mL scintillation vial.
 - Add 3-5 mL of a "Bad Solvent" (e.g., Acetone, THF, or Diethyl Ether) to the outer vial.[2]
Crucial: Do not let the precipitant spill into the inner vial.[2]
- Equilibration:
 - Cap the outer vial tightly.[2] Seal with Parafilm to prevent atmospheric moisture ingress.[2]
 - Store at 4°C (refrigerator) to slow diffusion kinetics, promoting fewer, higher-quality crystals.[2]
- Harvesting:
 - Inspect after 24-72 hours. Crystals will form at the interface or on the walls.[2]
 - Mounting: Immediately transfer crystal to Paratone-N oil. Do not let it dry in air, as it may crack due to dehydration or absorb water.[2]

Protocol B: Single Crystal XRD Data Collection Strategy

Objective: Maximize resolution for light-atom structures.

- Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes ring puckering (reducing thermal ellipsoids) and prevents crystal decomposition.[2]
- Source: Mo-K
(
Å) is preferred over Cu-K
to reduce absorption, though Cu is acceptable for purely organic salts.[2]
- Strategy:

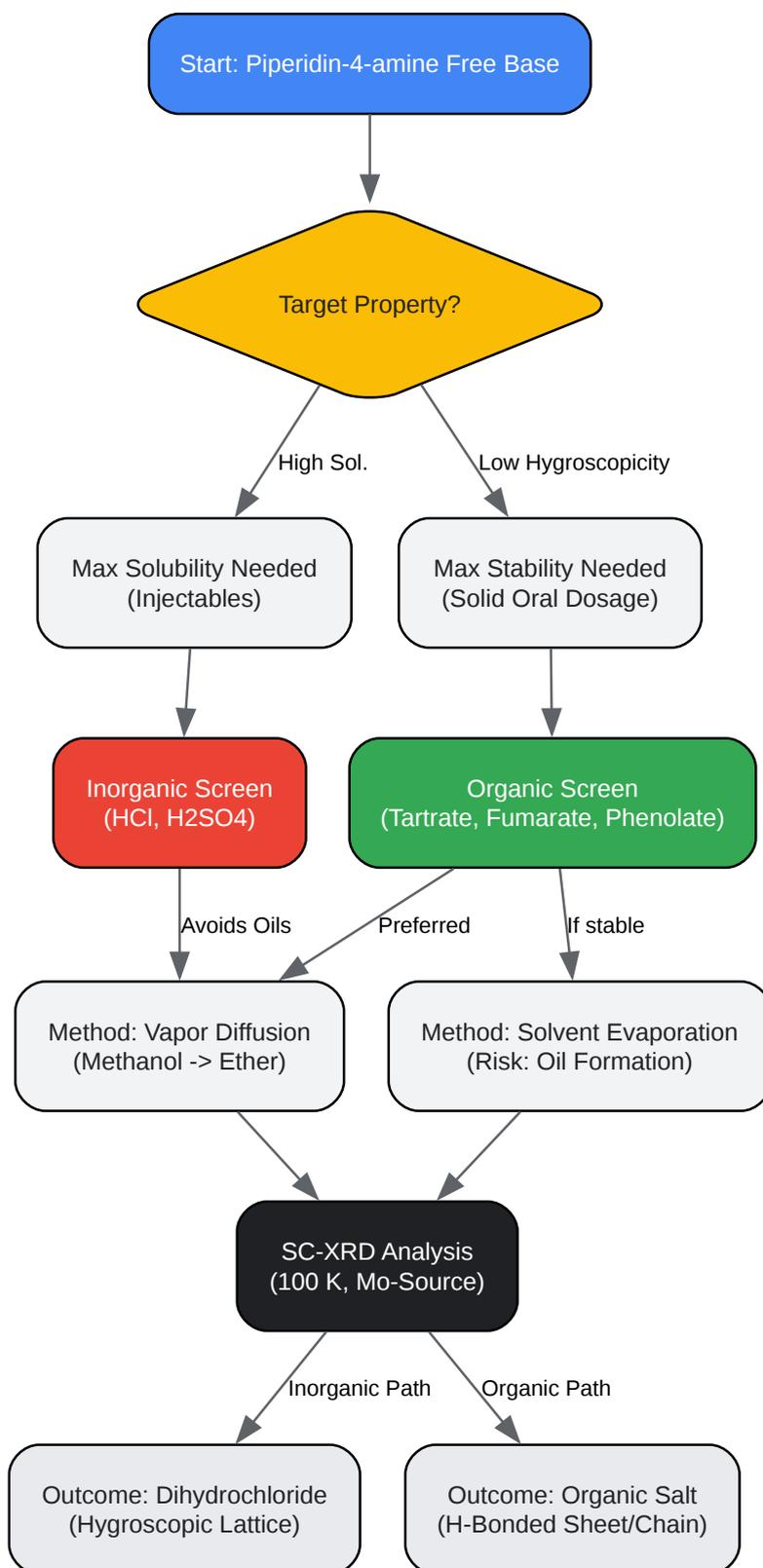
- Collect a full sphere of data (redundancy > 4).[2][4]
- Resolution: Aim for

Å or better to resolve the H-atom positions on the amines, which is critical for confirming the salt vs. co-crystal state.
- Refinement:
 - Locate amine H-atoms in the difference Fourier map.
 - Refine coordinates freely if data quality permits; otherwise, use riding models with

(parent N).[2]

Visualization: Salt Screening & Structural Workflow

The following diagram outlines the decision logic for selecting the optimal salt form and the corresponding crystallization method.



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Caption: Decision tree for salt selection and crystallization strategy, highlighting the divergence between solubility-focused inorganic salts and stability-focused organic salts.

References

- Crystal structure of piperidinium 4-nitrophenolate. Acta Crystallographica Section E, 2014.[2] [Link](#)
- 4-Aminopiperidine dihydrochloride (PubChem). National Library of Medicine.[2] [Link](#)
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Sources

- 1. Buy 4-Aminopiperidine | 13035-19-3 [[smolecule.com](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. 4-Aminopiperidine 2HCl | CAS 35621-01-3 | SCBT - Santa Cruz Biotechnology [[scbt.com](#)]
- 4. 4-Aminopiperidine dihydrochloride | C₅H₁₄Cl₂N₂ | CID 24721308 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
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